1-bromo-11-(tert-butoxy)undecane
Description
1-Bromo-11-(tert-butoxy)undecane (CAS 1246466-37-4) is a brominated alkane derivative featuring a tert-butoxy group at the terminal carbon of an undecane backbone. This compound is synthesized via Yb(OTf)₃-catalyzed decarboxylative etherification, yielding a pale yellow oil with a moderate 40% reaction efficiency . Its molecular structure combines a hydrophobic undecane chain with a bulky tert-butoxy group, which influences steric and electronic properties. The tert-butoxy group enhances solubility in organic solvents and stabilizes the molecule against nucleophilic substitution due to steric hindrance. Applications include its use as a surfactant or intermediate in organic synthesis, particularly in self-assembled monolayers (SAMs) when functionalized with anchoring groups like trichlorosilyl .
Properties
CAS No. |
162554-97-4 |
|---|---|
Molecular Formula |
C15H31BrO |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
1-bromo-11-[(2-methylpropan-2-yl)oxy]undecane |
InChI |
InChI=1S/C15H31BrO/c1-15(2,3)17-14-12-10-8-6-4-5-7-9-11-13-16/h4-14H2,1-3H3 |
InChI Key |
SVDPKRUNQYZBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCCCCCCBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-11-(tert-butoxy)undecane can be synthesized through a multi-step process. One common method involves the bromination of 11-(tert-butoxy)undecane. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-bromo-11-(tert-butoxy)undecane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation: Oxidized products may include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
1-bromo-11-(tert-butoxy)undecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of advanced polymer dielectrics and other materials.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1-bromo-11-(tert-butoxy)undecane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Brominated Undecanes with Terminal Substituents
- Key Differences :
- The tert-butoxy group in this compound provides steric bulk, reducing reactivity in nucleophilic substitutions compared to 1-bromo-11-(trichlorosilyl)undecane, which readily forms SAMs via siloxane bonds .
- 1-Bromoundecane lacks functional groups, making it more reactive but less versatile in applications requiring surface modification .
Positional Isomers of Brominated Undecanes
| Compound Name | Bromine Position | CAS Number | Molecular Weight (g/mol) | Reactivity Trend |
|---|---|---|---|---|
| 1-Bromoundecane | C1 | 693-67-4 | 235.21 | High (terminal bromide) |
| 5-Bromoundecane | C5 | 5447-45-0 | 235.21 | Moderate (internal bromide) |
| 6-Bromoundecane | C6 | 106593-84-4 | 235.21 | Low (steric hindrance) |
- Key Insight : Terminal bromine (C1) in 1-bromoundecane enhances electrophilicity, favoring SN2 reactions. Internal bromines (C5/C6) exhibit reduced reactivity due to steric and electronic effects .
Comparison with Oxygenated Undecane Derivatives
Ether and Spirocyclic Undecanes
- Key Differences :
- Spirocyclic compounds (e.g., dioxaspiro undecanes) exhibit rigid structures suitable for controlled release or stereospecific applications, whereas linear ethers like this compound prioritize flexibility and solubility .
- The tert-butoxy group’s electron-donating nature stabilizes adjacent charges, contrasting with spiro compounds’ oxygen-rich rings that enhance polarity .
Physicochemical Properties
- Notable Findings: this compound’s bulky tert-butoxy group reduces surface charge generation in SAMs compared to ionic trichlorosilyl derivatives, which exhibit pH-dependent zeta potentials up to ±50 mV . Simple bromoalkanes like 1-bromoundecane lack functional groups for surface anchoring, limiting their SAM applications .
Biological Activity
1-Bromo-11-(tert-butoxy)undecane is a compound that has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a tert-butoxy group attached to an undecane chain. Its chemical formula is C14H29BrO, and it exhibits the following structural features:
- Bromine atom : Known for its reactivity, particularly in nucleophilic substitution reactions.
- Tert-butoxy group : This bulky group influences the compound's solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the alkylation of undecanol with tert-butyl bromide in the presence of a suitable base. The reaction can be summarized as follows:
The biological activity of this compound can be attributed to its interactions with various biological macromolecules. The compound may act through several mechanisms:
- Enzyme inhibition : The bromine atom can participate in nucleophilic substitution reactions, potentially inhibiting enzyme activity.
- Membrane interaction : The hydrophobic nature of the undecane chain allows for integration into lipid membranes, affecting membrane fluidity and permeability.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Research exploring neuroprotective properties showed that the compound could mitigate oxidative stress-induced neuronal damage in cultured neurons. This suggests a possible role in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
